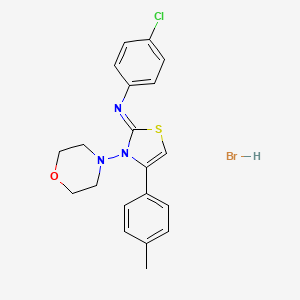
(Z)-4-chloro-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-chloro-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C20H21BrClN3OS and its molecular weight is 466.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-chloro-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the condensation of thiazole derivatives with aniline compounds. Characterization techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry , and infrared spectroscopy were employed to confirm the structure and purity of the synthesized compound.
Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazole derivatives, particularly their effectiveness against Candida species. The synthesized compound exhibited significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole.
- MIC Values :
- Against Candida albicans: MIC = 1.23 μg/mL
- Against Candida parapsilosis: MIC = 1.23 μg/mL
The mechanism of action appears to involve inhibition of ergosterol synthesis , a critical component of fungal cell membranes, by targeting the enzyme CYP51 . The reduction in ergosterol levels was observed to be significant, with rates of inhibition reaching up to 88% at 48 hours.
Antibacterial Activity
In addition to antifungal properties, the compound has been evaluated for antibacterial activity against various strains, including Staphylococcus aureus. The results indicated moderate antibacterial effects, suggesting potential for development as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The presence of electronegative substituents such as chlorine enhances lipophilicity and biological activity. A quantitative structure–activity relationship (QSAR) analysis indicated that modifications in the para position of the phenyl moiety significantly affect the compound's efficacy.
| Compound | Electronegativity | Antifungal Activity (MIC μg/mL) |
|---|---|---|
| 2d | Cl (3.16) | 1.23 |
| 2e | F (4.0) | 1.23 |
Case Studies
In a recent study, various thiazole derivatives were synthesized and tested for their antifungal and antibacterial activities. Compounds similar to this compound showed promising results, leading researchers to explore further modifications to enhance potency and selectivity.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS.BrH/c1-15-2-4-16(5-3-15)19-14-26-20(22-18-8-6-17(21)7-9-18)24(19)23-10-12-25-13-11-23;/h2-9,14H,10-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDWFNCLQDDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














